molecular formula C18H14O3 B255333 4-(1-Naphthylmethoxy)benzoic acid

4-(1-Naphthylmethoxy)benzoic acid

Katalognummer B255333
Molekulargewicht: 278.3 g/mol
InChI-Schlüssel: OOODNHIJKNYSNG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(1-Naphthylmethoxy)benzoic acid is a chemical compound that is commonly used in scientific research. It is also known as Niflumic acid and has a molecular formula of C14H10O3. This compound is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat various inflammatory conditions. However,

Wirkmechanismus

The mechanism of action of 4-(1-Naphthylmethoxy)benzoic acid is not fully understood. However, it is believed to work by blocking the ion channels that are responsible for various physiological processes. It has been shown to block the Ca2+-activated Cl- channel by binding to a specific site on the channel.
Biochemical and Physiological Effects:
4-(1-Naphthylmethoxy)benzoic acid has various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. It also has an analgesic effect, which is believed to be due to its ability to block ion channels that are involved in pain perception.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 4-(1-Naphthylmethoxy)benzoic acid in lab experiments is its selectivity for certain ion channels. This allows researchers to study the specific effects of blocking these channels. However, one limitation of using this compound is its potential toxicity. It has been shown to have cytotoxic effects on certain cell types, which can limit its use in some experiments.

Zukünftige Richtungen

There are several future directions for the scientific research application of 4-(1-Naphthylmethoxy)benzoic acid. One area of research is the development of more selective inhibitors of ion channels. Another area of research is the study of the effects of this compound on various physiological processes such as smooth muscle contraction and secretion. Additionally, there is a need for more studies on the potential toxicity of this compound and its effects on different cell types.
In conclusion, 4-(1-Naphthylmethoxy)benzoic acid is a chemical compound that has various scientific research applications. It is commonly used as a tool to study ion channels and has been shown to have various biochemical and physiological effects. While it has some limitations, its selectivity for certain ion channels makes it a valuable tool for studying these processes. There are several future directions for the scientific research application of this compound, including the development of more selective inhibitors and the study of its effects on different physiological processes.

Synthesemethoden

The synthesis of 4-(1-Naphthylmethoxy)benzoic acid is a complex process that involves several steps. The most common method for synthesizing this compound is the reaction of 1-naphthol with benzoyl chloride in the presence of a base such as pyridine. The resulting product is then purified using various techniques such as recrystallization or column chromatography.

Wissenschaftliche Forschungsanwendungen

4-(1-Naphthylmethoxy)benzoic acid has been extensively studied for its various scientific research applications. One of the most common uses of this compound is as a tool to study ion channels. It has been shown to selectively block the Ca2+-activated Cl- channel, which is important in various physiological processes such as smooth muscle contraction and secretion.

Eigenschaften

Produktname

4-(1-Naphthylmethoxy)benzoic acid

Molekularformel

C18H14O3

Molekulargewicht

278.3 g/mol

IUPAC-Name

4-(naphthalen-1-ylmethoxy)benzoic acid

InChI

InChI=1S/C18H14O3/c19-18(20)14-8-10-16(11-9-14)21-12-15-6-3-5-13-4-1-2-7-17(13)15/h1-11H,12H2,(H,19,20)

InChI-Schlüssel

OOODNHIJKNYSNG-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2COC3=CC=C(C=C3)C(=O)O

Kanonische SMILES

C1=CC=C2C(=C1)C=CC=C2COC3=CC=C(C=C3)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.